molecular formula C15H12ClN3O4S3 B15032318 4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B15032318
M. Wt: 429.9 g/mol
InChI Key: YNCBMFTVYKHEGG-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features both sulfonamide and thiazole functional groups. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.

    Chlorobenzene Sulfonamide Introduction: The final step might involve the coupling of the intermediate with 4-chlorobenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonamide groups.

    Reduction: Reduction reactions might target the sulfonamide groups, potentially converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions could occur on the benzene rings, especially if there are activating groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide and thiazole groups can act as ligands in coordination chemistry, potentially serving as catalysts in various organic reactions.

Biology

    Enzyme Inhibition: Sulfonamides are known to inhibit certain enzymes, making them useful in studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

    Antibacterial Agents: Sulfonamide derivatives are well-known for their antibacterial properties, and thiazole-containing compounds have shown potential in various therapeutic areas.

Industry

    Material Science: Such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for 4-(4-CHLOROBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 4-(4-Fluorobenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

The presence of the 4-chlorobenzenesulfonamido group might confer unique properties, such as increased hydrophobicity or specific binding interactions, compared to other similar compounds.

Properties

Molecular Formula

C15H12ClN3O4S3

Molecular Weight

429.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H12ClN3O4S3/c16-11-1-5-13(6-2-11)25(20,21)18-12-3-7-14(8-4-12)26(22,23)19-15-17-9-10-24-15/h1-10,18H,(H,17,19)

InChI Key

YNCBMFTVYKHEGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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